molecular formula C15H14N6O4S B3303483 N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide CAS No. 920466-31-5

N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide

Cat. No.: B3303483
CAS No.: 920466-31-5
M. Wt: 374.4 g/mol
InChI Key: KJIVAIXJOHRVHQ-UHFFFAOYSA-N
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Description

N-{[1-(4-Methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrazole ring substituted with a 4-methylphenyl group. The tetrazole moiety is linked via a methyl group to the sulfonamide nitrogen, which is further attached to a 2-nitrobenzene ring.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O4S/c1-11-6-8-12(9-7-11)20-15(17-18-19-20)10-16-26(24,25)14-5-3-2-4-13(14)21(22)23/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIVAIXJOHRVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methylphenylhydrazine with sodium azide under acidic conditions.

    Attachment of the Nitrobenzene Moiety: The nitrobenzene group can be introduced through a nucleophilic substitution reaction involving 2-nitrobenzenesulfonyl chloride and the tetrazole intermediate.

    Final Coupling: The final step involves coupling the tetrazole intermediate with the nitrobenzene moiety under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid using strong reducing agents.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of the corresponding amine.

    Reduction: Formation of the sulfonic acid derivative.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its antimicrobial properties and potential use in drug development.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition can disrupt bacterial DNA synthesis and cell division, leading to antimicrobial effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Tetrazole Sulfonamide Modifications Biological/Chemical Relevance Synthesis Yield/Purity (If Available)
Target Compound : N-{[1-(4-Methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide 4-Methylphenyl 2-Nitrobenzene Potential bioactivity (inferred) Not reported in evidence
4-Hydrazinyl-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide 2-Methyl 4-Hydrazinylbenzene Hydrazine moiety for chelation Not reported
N-(2-Methyl-2H-tetrazol-5-yl)-4-(methylamino)-3-nitrobenzene-1-sulfonamide 2-Methyl 4-Methylamino, 3-nitrobenzene Nitro and amine for redox activity No purity/yield data
Cbz-l-Leucyl-1-d-aminoethyltetrazole (13h-LD) None (peptide backbone) Tetrazole integrated into oligopeptide Alanine racemase inhibition (83% yield) 69% purity after synthesis

Key Observations :

  • Functional Group Diversity: Unlike hydrazinyl or methylamino derivatives , the target’s nitro group at the 2-position on benzene could increase electrophilicity, favoring interactions with nucleophilic targets (e.g., enzymes).
  • Synthetic Complexity: Peptidic tetrazoles (e.g., 13h-LD) require multi-step solid-phase synthesis with moderate yields (53–69%) , whereas non-peptidic sulfonamide-tetrazoles may be synthesized via simpler routes (e.g., Ugi-Azide reactions, as in ).

Crystallographic and Analytical Characterization

  • Purity Assessment : HPLC and NMR (as used for oligopeptide analogs ) are standard for verifying sulfonamide-tetrazole purity, but evidence lacks details for the target compound.

Biological Activity

N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide is a complex organic compound classified as a sulfonamide. This compound features a tetrazole ring, a nitrobenzene moiety, and a sulfonamide group, which contribute to its potential biological activities. Its structure allows it to interact with various biological targets, making it of significant interest in medicinal chemistry.

Chemical Structure

Property Details
IUPAC Name N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2-nitrobenzenesulfonamide
Molecular Formula C15H14N6O4S
CAS Number 920466-31-5

The biological activity of this compound primarily involves its role as an antimicrobial agent. The sulfonamide group mimics para-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis. By inhibiting dihydropteroate synthase, the compound disrupts the synthesis of folate, leading to impaired bacterial growth and division.

Antimicrobial Activity

Research has indicated that compounds within the sulfonamide class exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit a range of Gram-positive and Gram-negative bacteria. The compound's effectiveness can be attributed to its ability to penetrate bacterial cell walls and interfere with essential metabolic pathways.

Study 1: Antibacterial Efficacy

A study conducted on various sulfonamides demonstrated that this compound exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional sulfa drugs.

Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound's interaction with dihydropteroate synthase was competitive with PABA. Kinetic analyses supported this finding by showing an increase in the reaction rate in the presence of higher concentrations of the compound, indicating a strong affinity for the enzyme.

Research Applications

This compound is not only significant in antimicrobial research but also serves as a building block for synthesizing more complex pharmacologically active compounds. Its unique structure allows for modifications that may enhance its biological activity or reduce toxicity.

Potential Future Directions

Research into this compound could explore:

  • Structural Modifications : Investigating how changes in the molecular structure affect antimicrobial potency and spectrum.
  • Combination Therapies : Assessing the efficacy of this compound when used in combination with other antibiotics to overcome resistance.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in clinical settings.

Q & A

Q. What are the challenges in scaling up synthesis without compromising purity?

  • Methodological Answer :
  • Process optimization : Transition from batch to flow chemistry for exothermic steps (e.g., nitro group introduction) to improve heat dissipation .
  • Purification : Use preparative HPLC with C18 columns and isocratic elution (acetonitrile/water) for large-scale purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide

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